molecular formula C16H22O4 B1259546 8-methoxy-9-O-angeloylthymol

8-methoxy-9-O-angeloylthymol

Cat. No. B1259546
M. Wt: 278.34 g/mol
InChI Key: DLYGIKVZDGBGDN-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methoxy-9-O-angeloylthymol is an enoate ester. It has a role as a metabolite.

Scientific Research Applications

Natural Product Chemistry and Isolation

  • Isolation from Psacalium peltatum: The compound 14-Angeloyloxycacalohastine, closely related to 8-methoxy-9-O-angeloylthymol, was isolated from Psacalium peltatum. This study emphasizes the structural analysis and crystallography of such compounds (Rojano-Vilchis et al., 2012).

Biological Activity and Pharmacology

  • Antioxidant and Anti-inflammatory Properties

    Eupatorium cannabinum subsp. asiaticum was studied for its bioactive compounds, including 9-O-angeloyl-8,10-dehydrothymol, showing significant inhibition of superoxide anion generation and elastase release in human neutrophils. This points towards potential antioxidant and anti-inflammatory applications (Chen et al., 2011).

  • Cytotoxicity Against Cancer Cell Lines

    Compounds isolated from Eupatorium cannabinum, including 9-O-angeloyl-8-methoxythymol, were evaluated for their cytotoxicity against various cancer cell lines. The findings suggest potential applications in cancer research (Chen et al., 2014).

Molecular Biology and Biochemistry

  • Studies on Molecular Structure: Investigations into the molecular structures of related compounds provide insights into the chemical properties and potential interactions of 8-methoxy-9-O-angeloylthymol. For instance, research on 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes contributes to understanding the molecular characteristics and behavior of similar compounds (Aoki et al., 1982).

properties

Product Name

8-methoxy-9-O-angeloylthymol

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

[2-(2-hydroxy-4-methylphenyl)-2-methoxypropyl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C16H22O4/c1-6-12(3)15(18)20-10-16(4,19-5)13-8-7-11(2)9-14(13)17/h6-9,17H,10H2,1-5H3/b12-6-

InChI Key

DLYGIKVZDGBGDN-SDQBBNPISA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OCC(C)(C1=C(C=C(C=C1)C)O)OC

Canonical SMILES

CC=C(C)C(=O)OCC(C)(C1=C(C=C(C=C1)C)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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